4-Chloro-1-(2,5-difluorophenyl)butan-1-one
Overview
Description
Molecular Structure Analysis
The molecular formula of 4-Chloro-1-(2,5-difluorophenyl)butan-1-one is C10H9ClF2O . The InChI code is 1S/C10H9ClF2O/c11-5-1-2-10(14)8-4-3-7(12)6-9(8)13/h3-4,6H,1-2,5H2 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 218.63 . The predicted boiling point is 293.5±30.0 °C , and the predicted density is 1.258±0.06 g/cm3 . The compound is a solid or liquid at room temperature .Scientific Research Applications
Anti-inflammatory Activity
Compounds related to 4-Chloro-1-(2,5-difluorophenyl)butan-1-one, particularly those with a butan-2-one side chain and small lipophilic groups, have demonstrated significant anti-inflammatory activity. This has been validated through tests like the cotton pellet granuloma method (Goudie et al., 1978).
Intramolecular Hydrolysis Studies
The compound has been studied for its intriguing behavior in intramolecular hydrolysis reactions. The hydrolysis process is affected by various factors such as the substitutional pattern on the phenyl ring and the length of the methylene chain (Kalyanam & Likhate, 1987).
Spectroscopy and Molecular Interactions
Spectroscopic studies have been conducted on related compounds, such as 1-(4-chlorophenyl)ethanol, to understand their conformational landscape and molecular interactions. This research provides insights into how the chlorine atom affects electron density and molecular interactions (Rondino et al., 2016).
Structural Analysis in Medicinal Chemistry
In the field of medicinal chemistry, the structural properties of analogs of this compound have been analyzed. This research contributes to understanding the molecule's role in drug development, especially in the context of fungicides and anticancer activities (Kang et al., 2015; Asong et al., 2019).
Applications in Organic Synthesis
The compound has been explored for its role in organic synthesis, particularly in the context of creating fluorinated and chlorinated compounds, which are crucial in various chemical industries (Sato et al., 2006; Piers & Karunaratne, 1989).
Solvation and Interaction Studies
Research on butan-2-one and its interactions with other compounds in solutions provides valuable insights into the solvation properties and specific interaction mechanisms, which are fundamental in understanding chemical reactions (Varfolomeev et al., 2015).
Photochemical Behavior
The photochemical behavior of related compounds, such as triadimefon, has been extensively studied. This research is crucial for understanding the environmental fate and stability of these compounds under different conditions (Nag & Dureja, 1997).
Safety and Hazards
The safety information available indicates that 4-Chloro-1-(2,5-difluorophenyl)butan-1-one may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing hands and face thoroughly after handling, not eating, drinking or smoking when using this product, and if swallowed, calling a poison center or doctor .
Properties
IUPAC Name |
4-chloro-1-(2,5-difluorophenyl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O/c11-5-1-2-10(14)8-6-7(12)3-4-9(8)13/h3-4,6H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKOYDSNCWNCHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CCCCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216260-42-2 | |
Record name | 4-chloro-1-(2,5-difluorophenyl)butan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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